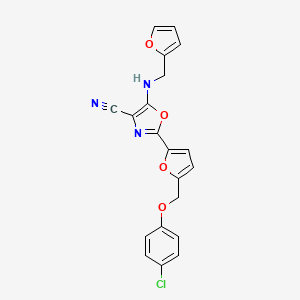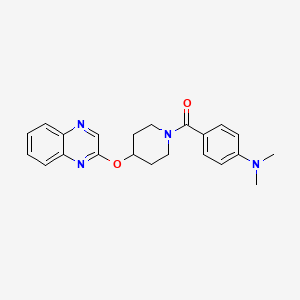
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea, also known as CPI-455, is a small molecule inhibitor that has been identified as a potential therapeutic target for cancer treatment.
Wissenschaftliche Forschungsanwendungen
Soluble Epoxide Hydrolase (sEH) Inhibition
1,3-Disubstituted ureas possessing a piperidyl moiety, including compounds structurally related to 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea, have been synthesized to investigate their structure-activity relationships as inhibitors of human and murine soluble epoxide hydrolase (sEH). These inhibitors have shown significant improvements in pharmacokinetic parameters over previously reported sEH inhibitors and demonstrated a 1000-fold increase in potency compared to morphine by reducing hyperalgesia in an in vivo inflammatory pain model (Rose et al., 2010).
Acetylcholinesterase Inhibition
A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share a structural motif with the compound , was synthesized and assessed for their antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking two pharmacophoric moieties to test compounds with greater conformational flexibility, showing that this new flexible spacer is compatible with high inhibitory activities (Vidaluc et al., 1995).
Hydrogen-Bonded Complex Formation
The synthesis and conformational studies of heterocyclic ureas (amides) have shown that they can unfold to form multiply hydrogen-bonded complexes. This research highlights the potential of these compounds to serve as useful building blocks for self-assembly, with the unfolding process representing a primitive mimicry of the helix-to-sheet transition shown by peptides (Corbin et al., 2001).
Intramolecular Hydrogen Bonding and Cytosine Complexation
Studies on pyrid-2-yl ureas, including those structurally related to 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea, have explored the equilibria between two conformational isomers and their ability to bind cytosine with significant binding constants. This research provides insights into how electronic withdrawing substituents facilitate intermolecular cytosine complexation, enhancing our understanding of the structural factors that contribute to binding affinity (Chien et al., 2004).
Green Chemistry in Synthesis
A deep eutectic solvent of glucose-urea has been employed in the synthesis of piperidin-4-one derivatives, demonstrating an environmentally safe synthetic method that aligns with principles of green chemistry. This innovative approach highlights the importance of developing sustainable methodologies in chemical synthesis (Hemalatha et al., 2020).
Eigenschaften
IUPAC Name |
1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-28-18-7-3-6-17(19(18)29-2)25-21(27)24-14-15-8-11-26(12-9-15)20-16(13-22)5-4-10-23-20/h3-7,10,15H,8-9,11-12,14H2,1-2H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSKHZZFIJQLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

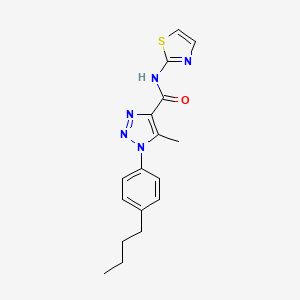
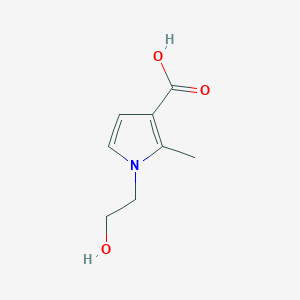
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2764833.png)
![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2764834.png)
![2-[2-(Thiophen-2-YL)ethoxy]acetic acid](/img/structure/B2764835.png)
![N-[2-[(4-Hydroxycyclohexyl)amino]-2-oxoethyl]-N-methylbut-2-ynamide](/img/structure/B2764836.png)

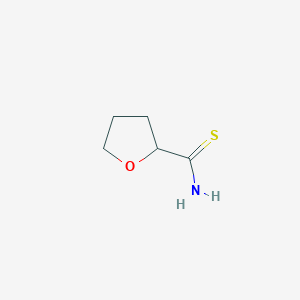
![N-(2-ethylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B2764841.png)
![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2764842.png)

